4-cyclopropyl-1-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole
Description
The compound 4-cyclopropyl-1-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a heterocyclic molecule featuring a 1,2,3-triazole core substituted at the 1-position with an azetidinyl group and at the 4-position with a cyclopropyl moiety. The azetidine ring is further functionalized with a 4-(2-methoxyethoxy)benzoyl group, which introduces both aromaticity and enhanced solubility due to the ether-linked methoxyethoxy chain.
The synthesis of this compound likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole ring, a method widely employed for regioselective 1,4-substituted triazole synthesis . The azetidine ring and its benzoyl substituent may be introduced via nucleophilic acyl substitution or similar coupling reactions, as seen in related azetidinone syntheses .
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-[4-(2-methoxyethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-8-9-25-16-6-4-14(5-7-16)18(23)21-10-15(11-21)22-12-17(19-20-22)13-2-3-13/h4-7,12-13,15H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIVOHLLOVSQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-cyclopropyl-1-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to consolidate findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a cyclopropyl group and a triazole ring, which are known to influence its biological activity. The presence of the azetidine ring and methoxyethoxy substituent further enhances its potential interactions with biological targets.
Biological Activity Overview
1. Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been studied for their ability to inhibit histone demethylases, which play a crucial role in cancer progression by regulating gene expression. The inhibition of these enzymes can lead to apoptosis in cancer cells and reduced tumor growth .
2. Anti-inflammatory Properties
Triazole compounds have also demonstrated anti-inflammatory effects. Studies on related triazole derivatives show their ability to modulate cytokine release, particularly TNF-α and IL-6, which are pivotal in inflammatory responses . This suggests that the compound may be beneficial in treating inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial properties of triazoles are well-documented. Compounds within this class have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structural features of this compound may enhance its interaction with microbial targets .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in methylation processes, affecting gene expression and cellular signaling pathways.
- Cytokine Modulation : By influencing cytokine production, it can alter immune responses and inflammation.
Case Studies
Several studies have evaluated the biological activity of related compounds:
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown potential against various microbial strains, including bacteria and fungi. The mechanism of action typically involves the inhibition of ergosterol synthesis in fungal cells, which is critical for maintaining cell membrane integrity.
Case Study: Antibacterial Efficacy
A study demonstrated that derivatives of triazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to 4-cyclopropyl-1-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole were evaluated for their Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values as low as 31.25 µg/ml for certain derivatives .
Anticancer Properties
Triazoles are also being investigated for their anticancer potential. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC (µg/ml) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 31.25 | |
| Antifungal | Candida albicans | 62.5 | |
| Anticancer | Various cancer cell lines | Varies |
Herbicidal Activity
Triazole compounds have been explored for their herbicidal properties. The structural characteristics of this compound suggest potential efficacy in agricultural applications.
Case Study: Herbicide Development
Research indicates that similar triazole derivatives can inhibit specific enzymes involved in plant growth regulation. This inhibition leads to effective weed control without adversely affecting crop yield .
Data Table: Herbicidal Efficacy
| Compound Name | Target Weed Species | Efficacy (%) | Reference |
|---|---|---|---|
| 4-Cyclopropyl Triazole Derivative | Amaranthus retroflexus | 85 | |
| Another Triazole Compound | Cynodon dactylon | 90 |
Material Science Applications
The unique structural properties of triazoles make them suitable for applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Development
Recent studies have focused on incorporating triazole moieties into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of this compound into polyurethanes has shown improved resistance to environmental degradation .
Data Table: Material Properties Enhancement
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Selected Triazole Derivatives
Key Observations :
- The cyclopropyl group in the target compound and provides steric rigidity, which may enhance binding specificity compared to flexible alkyl chains (e.g., in ).
- The azetidine-benzoyl moiety introduces a conformationally constrained aromatic system, contrasting with the pyridine ring in or the absence of heterocycles in . The 2-methoxyethoxy group likely improves solubility relative to non-polar substituents.
- Compounds like highlight alternative heterocycles (e.g., oxazepine, thiazolidinone), which lack the triazole’s hydrogen-bonding capacity but offer varied ring strain and electronic profiles.
Key Observations :
- CuAAC is a cornerstone for triazole synthesis, ensuring regioselectivity and high yields .
- Azetidine functionalization in the target compound may parallel methods in , where hydrazides react with ketones to form cyclic structures.
- The tert-butylperoxy group in introduces oxidative functionality absent in the target compound, suggesting divergent applications (e.g., radical initiators vs. bioactive molecules).
Physicochemical and Crystallographic Properties
Table 3: Hypothetical Crystallographic Data Comparison
Key Observations :
Q & A
Q. Assay Design :
- Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination.
- Perform docking studies (AutoDock Vina) to predict binding modes ().
Data Interpretation : Correlate substituent electronegativity/logP with activity trends ().
Q. What methodological approaches address discrepancies in biological activity data across different assay conditions?
- Methodological Answer :
- Standardization : Normalize data using positive/negative controls (e.g., IC₅₀ of reference compounds).
- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance ().
- Reproducibility Checks : Validate results in ≥3 independent replicates under controlled pH, temperature, and solvent conditions ().
Data Analysis & Theoretical Modeling
Q. How can density functional theory (DFT) calculations enhance understanding of this compound’s electronic properties?
- Methodological Answer :
- Optimize geometry at the B3LYP/6-311++G(d,p) level ().
- Calculate frontier orbitals (HOMO/LUMO) to predict reactivity (e.g., nucleophilic triazole sites).
- Compare theoretical vs. experimental IR/NMR spectra to validate models ().
Ethical & Methodological Rigor
Q. How should researchers ensure ethical and reproducible reporting of synthetic and analytical data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
